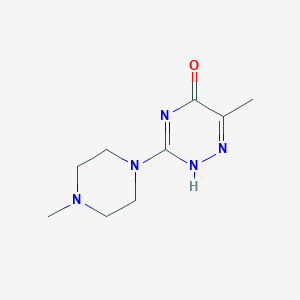![molecular formula C14H19N3O2 B256016 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the histone lysine methyltransferase G9a, which plays a critical role in epigenetic regulation.
Mecanismo De Acción
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide acts as a competitive inhibitor of G9a by binding to the substrate-binding site of the enzyme. This binding prevents the transfer of the methyl group from S-adenosylmethionine to the lysine residue on histone H3, resulting in the inhibition of H3K9me2 formation.
Biochemical and Physiological Effects
The inhibition of G9a by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide has been shown to have several biochemical and physiological effects. These include the activation of tumor suppressor genes, the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide in lab experiments is its potency and selectivity as a G9a inhibitor. This allows for specific inhibition of G9a without affecting other histone lysine methyltransferases. However, one of the limitations is its solubility in water, which requires the use of organic solvents for its application.
Direcciones Futuras
There are several future directions for the use of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide in scientific research. These include the investigation of its potential as a therapeutic agent for cancer and other diseases associated with aberrant histone lysine methylation. Additionally, the development of more potent and selective G9a inhibitors based on the structure of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide is an area of active research. Furthermore, the investigation of the role of G9a in other cellular processes and the identification of its downstream targets are also important future directions.
Métodos De Síntesis
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide involves a multi-step process. The first step involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 4-chlorobutanoyl chloride in the presence of a base to yield N-(2-(1H-benzimidazol-2-yl)ethyl)-4-chlorobutanamide. The second step involves the reduction of the chloro group with sodium borohydride to yield N-(2-(1H-benzimidazol-2-yl)ethyl)-4-hydroxybutanamide. The third step involves the acylation of the hydroxyl group with pentanoyl chloride in the presence of a base to yield N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide.
Aplicaciones Científicas De Investigación
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide has been widely used in scientific research as a potent and selective inhibitor of G9a. G9a is a histone lysine methyltransferase that plays a critical role in epigenetic regulation. The inhibition of G9a by N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide has been shown to lead to the reduction of H3K9me2 levels, which is associated with the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Propiedades
Nombre del producto |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide |
|---|---|
Fórmula molecular |
C14H19N3O2 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide |
InChI |
InChI=1S/C14H19N3O2/c1-10(18)6-7-14(19)15-9-8-13-16-11-4-2-3-5-12(11)17-13/h2-5,10,18H,6-9H2,1H3,(H,15,19)(H,16,17) |
Clave InChI |
DWHJFQKNTOHOMV-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1)O |
SMILES canónico |
CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)



![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)

![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)
![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)

![Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)